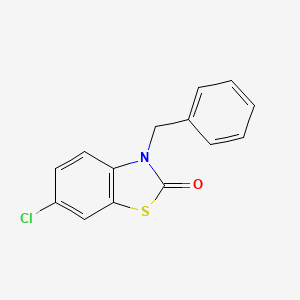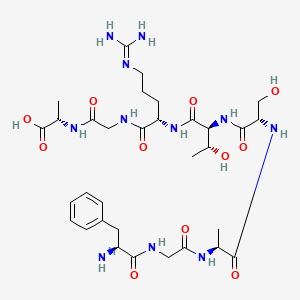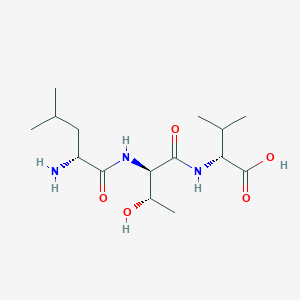![molecular formula C8H5N3 B14214608 Pyrazolo[3,4-A]pyrrolizine CAS No. 735327-24-9](/img/structure/B14214608.png)
Pyrazolo[3,4-A]pyrrolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo[3,4-A]pyrrolizine is a nitrogen-containing heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a fused ring system combining a pyrazole and a pyrrolizine ring, which imparts unique chemical and biological properties. The structural complexity and versatility of this compound make it a valuable scaffold for the development of new therapeutic agents and functional materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo[3,4-A]pyrrolizine typically involves cyclization reactions that form the fused ring system. One common method is the cyclization of 1,3-dipolar cycloaddition reactions between azomethine ylides and dipolarophiles. Another approach involves the intramolecular cyclization of suitable precursors under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound derivatives often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to accelerate the cyclization process, resulting in higher efficiency and reduced reaction times .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrazolo[3,4-A]pyrrolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert this compound to its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with diverse functional groups .
Applications De Recherche Scientifique
Pyrazolo[3,4-A]pyrrolizine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of Pyrazolo[3,4-A]pyrrolizine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit enzymes like cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to bind to specific sites on target proteins and disrupt their function is a key aspect of its biological activity .
Comparaison Avec Des Composés Similaires
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Pyrrolopyrazine
Comparison: While Pyrazolo[3,4-A]pyrrolizine shares structural similarities with these compounds, it is unique in its fused ring system and the specific arrangement of nitrogen atoms. This uniqueness contributes to its distinct chemical reactivity and biological activity. For example, Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine are known for their kinase inhibitory activities, but this compound exhibits a broader range of biological activities, including antimicrobial and anticancer properties .
Propriétés
Numéro CAS |
735327-24-9 |
|---|---|
Formule moléculaire |
C8H5N3 |
Poids moléculaire |
143.15 g/mol |
Nom IUPAC |
pyrazolo[3,4-a]pyrrolizine |
InChI |
InChI=1S/C8H5N3/c1-2-7-8-6(4-9-10-8)5-11(7)3-1/h1-5H |
Clé InChI |
KBAIEEMVERGZHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C=C3C=NN=C3C2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4,5-dimethyl-](/img/structure/B14214544.png)
![7-(3,4-Dimethoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B14214554.png)
![Tert-butyl 4-[(2-oxohexadecanoyl)amino]butanoate](/img/structure/B14214562.png)

![[(1R,3S,4S)-2-Oxabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone](/img/structure/B14214581.png)
![Dibenzyl [(2R)-2,3-dihydroxypropyl]phosphonate](/img/structure/B14214587.png)



